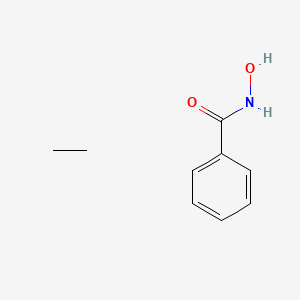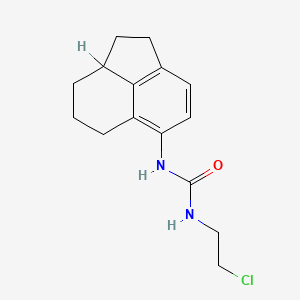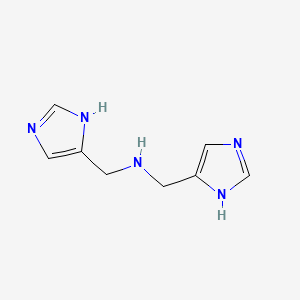
Bis((1H-imidazol-4-yl)methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((1H-imidazol-4-yl)methyl)amine: is a compound that features two imidazole rings connected by a methylene bridge to an amine group Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis((1H-imidazol-4-yl)methyl)amine typically involves the reaction of imidazole derivatives with formaldehyde and ammonia or primary amines. One common method is the condensation of imidazole with formaldehyde and ammonia under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Bis((1H-imidazol-4-yl)methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole rings to their corresponding dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Bis((1H-imidazol-4-yl)methyl)amine is used as a ligand in coordination chemistry to form metal complexes. These complexes have applications in catalysis and materials science .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. It can also serve as a building block for the synthesis of biologically active molecules .
Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent. Its ability to form stable complexes with metal ions makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and as a corrosion inhibitor in metal coatings .
Mecanismo De Acción
The mechanism of action of Bis((1H-imidazol-4-yl)methyl)amine involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, such as enzymes and proteins, altering their activity. The imidazole rings in the compound can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity .
Comparación Con Compuestos Similares
- 1,2-Bis((1H-imidazol-1-yl)methyl)benzene
- Bis(benzimidazole)
- 1,4-Bis(imidazol-1-ylmethyl)benzene
Comparison: Bis((1H-imidazol-4-yl)methyl)amine is unique due to its specific structure, which allows for versatile coordination with metal ions and diverse chemical reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and biological activity .
Propiedades
Fórmula molecular |
C8H11N5 |
|---|---|
Peso molecular |
177.21 g/mol |
Nombre IUPAC |
1-(1H-imidazol-5-yl)-N-(1H-imidazol-5-ylmethyl)methanamine |
InChI |
InChI=1S/C8H11N5/c1(7-3-10-5-12-7)9-2-8-4-11-6-13-8/h3-6,9H,1-2H2,(H,10,12)(H,11,13) |
Clave InChI |
JDWDJRJTJOCSFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=N1)CNCC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate hydrate](/img/structure/B12814302.png)



![2-Hydroxy-4-[[4-[5-(2-methyl-3-phenylprop-2-enylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]-1-oxobutyl]amino]benzoic acid](/img/structure/B12814320.png)
![4,4-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B12814328.png)

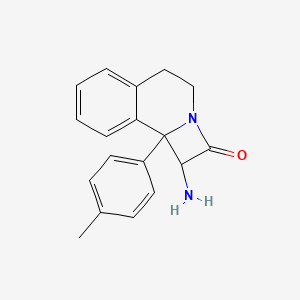
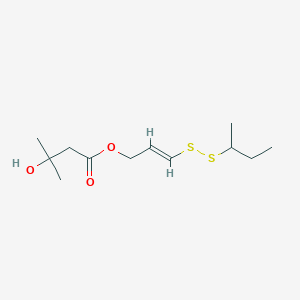
![5-Amino-5-hydroxy-7-methyl-1H-benzo[d]imidazol-4(5H)-one](/img/structure/B12814345.png)
